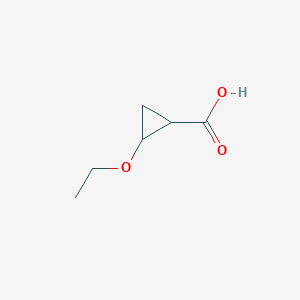

2-Ethoxycyclopropane-1-carboxylic acid

CAS No.: 53381-05-8

Cat. No.: VC3358186

Molecular Formula: C6H10O3

Molecular Weight: 130.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53381-05-8 |

|---|---|

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol |

| IUPAC Name | 2-ethoxycyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C6H10O3/c1-2-9-5-3-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |

| Standard InChI Key | NXCVRYFUTLMBAE-UHFFFAOYSA-N |

| SMILES | CCOC1CC1C(=O)O |

| Canonical SMILES | CCOC1CC1C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure and Identifiers

2-Ethoxycyclopropane-1-carboxylic acid contains a three-membered cyclopropane ring with an ethoxy (OCH2CH3) group at position 2 and a carboxylic acid group (COOH) at position 1. The strained cyclopropane ring contributes to its chemical reactivity, while the functional groups determine its physical properties and biological interactions .

The compound is known by several identifiers and synonyms in scientific literature:

| Identifier Type | Value |

|---|---|

| CAS Number | 53381-05-8, 60212-41-1 |

| IUPAC Name | 2-ethoxycyclopropane-1-carboxylic acid |

| InChI | InChI=1S/C6H10O3/c1-2-9-5-3-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |

| InChIKey | NXCVRYFUTLMBAE-UHFFFAOYSA-N |

| SMILES | CCOC1CC1C(=O)O |

| PubChem CID | 43811025 |

This comprehensive set of identifiers allows researchers to precisely locate and reference the compound across various chemical databases and literature sources .

Physical and Chemical Properties

2-Ethoxycyclopropane-1-carboxylic acid possesses the following key physical and chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol |

| Physical State | Colorless oily liquid (for some preparations) |

| Functional Groups | Cyclopropane ring, ethoxy group, carboxylic acid |

The carboxylic acid moiety confers acidic properties to the molecule, while the ethoxy group contributes to its solubility profile and hydrogen bonding capabilities. The strained three-membered cyclopropane ring is a distinctive structural feature that influences the compound's reactivity in chemical transformations .

Stereochemistry

Due to the presence of two adjacent stereogenic centers at positions 1 and 2 of the cyclopropane ring, 2-Ethoxycyclopropane-1-carboxylic acid can exist in different stereoisomeric forms. The specific stereoisomer rac-(1R,2R)-2-ethoxycyclopropane-1-carboxylic acid has been identified and studied in the scientific literature .

The trans configuration, where the ethoxy and carboxylic acid groups are positioned on opposite sides of the cyclopropane ring plane, is particularly noteworthy. This stereochemical arrangement can significantly impact the compound's biological activity and chemical behavior in various applications .

Synthesis Methods

Reaction Conditions and Catalysis

The synthesis of cyclopropane derivatives typically requires carefully controlled reaction conditions. Based on related synthetic approaches, sodium nitrite and sulfuric acid can serve as effective catalysts in these transformations .

A representative synthetic procedure might involve:

-

Reaction initiation at low temperatures (0-5°C) in an ice bath

-

Addition of sodium nitrite solution to the reaction mixture

-

Controlled warming to room temperature (15-30°C) to complete the reaction

-

Extraction with ethyl acetate to isolate the product

-

Purification through drying over anhydrous magnesium sulfate, filtration, and concentration

These conditions would need to be optimized specifically for 2-Ethoxycyclopropane-1-carboxylic acid synthesis, as the exact requirements may differ from those of related compounds .

Biological Significance

Role in Plant Biology

2-Ethoxycyclopropane-1-carboxylic acid has significant implications in plant biology, particularly in relation to ethylene biosynthesis. Ethylene is a crucial plant hormone that regulates various developmental processes, including fruit ripening, senescence, abscission, and responses to environmental stressors.

The compound's structure bears resemblance to intermediates in the ethylene biosynthesis pathway, suggesting potential interactions with enzymes involved in this process. By modulating ethylene production, compounds like 2-Ethoxycyclopropane-1-carboxylic acid could influence various aspects of plant growth and development.

Interaction with Ethylene Biosynthesis Pathway

The available research indicates that 2-Ethoxycyclopropane-1-carboxylic acid may interact with the enzyme 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO). This enzyme catalyzes the final step in ethylene biosynthesis, converting 1-Aminocyclopropane-1-Carboxylic Acid (ACC) to ethylene.

The structural similarity between 2-Ethoxycyclopropane-1-carboxylic acid and intermediates in this pathway suggests it might function as an analog or modulator of ethylene production. Such compounds are valuable for studying ethylene biosynthesis and may have potential applications in controlling fruit ripening or other ethylene-mediated processes in plants.

Applications and Research Implications

Research Significance

The unique structural features of 2-Ethoxycyclopropane-1-carboxylic acid make it a compound of interest in several research areas:

-

Structure-Activity Relationship Studies: Understanding how variations in the cyclopropane structure affect biological activity can provide insights into the design of more effective plant growth regulators.

-

Mechanistic Investigations: The compound may help elucidate the mechanisms of ethylene biosynthesis and signaling in plants.

-

Synthetic Methodology Development: As a target molecule, it challenges chemists to develop efficient and stereoselective methods for cyclopropane synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume